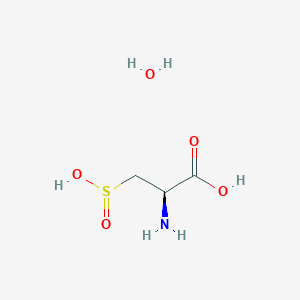

L-Cysteinesulfinic acid monohydrate

Übersicht

Beschreibung

L-Cysteinsulfinsäure (Hydrat) ist eine organische Verbindung mit der chemischen Formel C3H7NO4S·H2O. Es ist ein seltenes Beispiel für eine Aminosäure, die eine Sulfinsäure-Funktion trägt. Diese Verbindung ist eine erregende Aminosäure und ein Agonist metabotroper Glutamatrezeptoren. Sie spielt eine bedeutende Rolle in verschiedenen biochemischen Prozessen, darunter die Regulation von Herz-Kreislauf-Funktionen und die Reaktion auf oxidativen Stress .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-Cysteinsulfinsäure (Hydrat) kann durch Oxidation von L-Cystein mit reaktiven Sauerstoffspezies synthetisiert werden. Das Enzym Cystein-Dioxygenase katalysiert die Umwandlung von L-Cystein in L-Cysteinsulfinsäure. Diese Reaktion findet typischerweise unter physiologischen Bedingungen statt, in Gegenwart von Sauerstoff und spezifischen Kofaktoren .

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Cysteinsulfinsäure (Hydrat) beinhaltet den Einsatz biotechnologischer Prozesse, bei denen die mikrobielle Fermentation zur Herstellung von L-Cystein eingesetzt wird, das dann zu L-Cysteinsulfinsäure oxidiert wird. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit der Verbindung .

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Cysteinsulfinsäure (Hydrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann weiter oxidiert werden, um L-Cysteinsäure zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen zurück zu L-Cystein reduziert werden.

Decarboxylierung: Sie kann decarboxyliert werden, um Hypotaurin zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Reaktive Sauerstoffspezies, wie Wasserstoffperoxid, werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

Decarboxylierung: Enzymatische Decarboxylierung unter Verwendung von Sulfinoalanin-Decarboxylase.

Hauptprodukte, die gebildet werden

Oxidation: L-Cysteinsäure.

Reduktion: L-Cystein.

Decarboxylierung: Hypotaurin, das weiter zu Taurin oxidiert werden kann.

Wissenschaftliche Forschungsanwendungen

L-Cysteinsulfinsäure (Hydrat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Reagenz bei der Synthese verschiedener schwefelhaltiger Verbindungen verwendet.

Biologie: Wirkt als Agonist metabotroper Glutamatrezeptoren und beeinflusst die Neurotransmitter-Funktionalität.

Medizin: Wird auf seine potenzielle Rolle bei der Regulierung von Herz-Kreislauf-Funktionen und als Biomarker für oxidativen Stress untersucht.

Industrie: Wird bei der Produktion von Taurin eingesetzt, einer wichtigen Verbindung in der Lebensmittel- und Pharmaindustrie

Wirkmechanismus

L-Cysteinsulfinsäure (Hydrat) entfaltet ihre Wirkung hauptsächlich durch ihre Wechselwirkung mit metabotropen Glutamatrezeptoren. Sie erhöht die intrazellulären Inositolphosphat-Spiegel und hemmt die cAMP-Produktion in bestimmten Zelltypen. Diese Verbindung bindet selektiv an den metabotropen Glutamatrezeptor 1α, gegenüber anderen Rezeptoren, und beeinflusst verschiedene physiologische Prozesse, darunter die Herz-Kreislauf-Regulation und die Neurotransmission .

Analyse Chemischer Reaktionen

Types of Reactions

L-Cysteinesulfinic Acid (hydrate) undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form L-cysteic acid.

Reduction: It can be reduced back to L-cysteine under specific conditions.

Decarboxylation: It can be decarboxylated to form hypotaurine

Common Reagents and Conditions

Oxidation: Reactive oxygen species, such as hydrogen peroxide, are commonly used.

Reduction: Reducing agents like sodium borohydride can be employed.

Decarboxylation: Enzymatic decarboxylation using sulfinoalanine decarboxylase.

Major Products Formed

Oxidation: L-cysteic acid.

Reduction: L-cysteine.

Decarboxylation: Hypotaurine, which can be further oxidized to taurine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Metabotropic Glutamate Receptor Agonism

L-Cysteinesulfinic acid monohydrate is recognized as a potent agonist at rat metabotropic glutamate receptors (mGluRs). Its effective concentrations (pEC50 values) indicate a strong interaction with multiple mGluRs, including:

| Receptor | pEC50 Value |

|---|---|

| mGluR1 | 3.92 |

| mGluR2 | 3.9 |

| mGluR4 | 2.7 |

| mGluR5 | 4.6 |

| mGluR6 | 4.0 |

| mGluR8 | 3.94 |

This agonistic activity suggests potential therapeutic applications in neurological disorders where glutamate signaling is disrupted .

1.2 Cardiovascular Modulation

Research has indicated that L-Cysteinesulfinic acid plays a role in modulating cardiovascular function. Studies demonstrate that administration of L-Cysteinesulfinic acid can induce increases in mean blood pressure through stimulation of specific neuronal pathways in the periaqueductal gray region of the brain. This effect is partially antagonized by group II mGluR antagonists, indicating a nuanced role in cardiovascular regulation .

Food Science Applications

2.1 Antioxidant Properties

This compound is utilized in food processing to prevent enzymatic browning in fruits and vegetables. Its application as an antioxidant has been substantiated through efficacy studies demonstrating significant reductions in browning when applied to peeled and cut produce, such as avocados and bananas. This property enhances shelf-life and maintains the visual appeal of food products .

2.2 Nutritional Supplementation

In addition to its role as an antioxidant, L-Cysteinesulfinic acid is recognized as a required nutrient for infant formula and sports foods, contributing to amino acid profiles essential for growth and recovery .

Biotechnological Applications

3.1 Biosynthesis Enhancement

The production of L-Cysteinesulfinic acid through microbial fermentation has been explored extensively. Advances in synthetic biology have led to the development of strains of Escherichia coli and Corynebacterium glutamicum engineered for enhanced biosynthesis of L-cysteine and its derivatives, including L-Cysteinesulfinic acid. For instance, feedback inhibition-insensitive variants have been created to increase yields significantly during fermentation processes .

| Organism | Methodology | Yield (g/L) |

|---|---|---|

| E. coli JM39-8 | Feedback inhibition-insensitive SAT | 0.79 |

| Corynebacterium glutamicum | Overexpression of feedback-insensitive CysE | 22 |

These advancements not only improve production efficiency but also reduce costs, making L-Cysteinesulfinic acid more accessible for various applications.

Wirkmechanismus

L-Cysteinesulfinic Acid (hydrate) exerts its effects primarily through its interaction with metabotropic glutamate receptors. It increases intracellular inositol phosphate levels and inhibits cAMP production in specific cell types. This compound selectively binds to metabotropic glutamate receptor 1α over other receptors, influencing various physiological processes, including cardiovascular regulation and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Cystein: Ein Vorläufer von L-Cysteinsulfinsäure, der an ähnlichen biochemischen Wegen beteiligt ist.

L-Cysteinsäure: Ein Oxidationsprodukt von L-Cysteinsulfinsäure, mit ähnlichen, aber unterschiedlichen biologischen Aktivitäten.

Hypotaurin: Ein Decarboxylierungsprodukt, das weiter zu Taurin oxidiert wird.

Einzigartigkeit

L-Cysteinsulfinsäure (Hydrat) ist einzigartig aufgrund ihrer Sulfinsäure-Funktion, die ihr eine besondere chemische Reaktivität und biologische Aktivität verleiht. Ihre Rolle als Agonist metabotroper Glutamatrezeptoren und ihre Beteiligung an der Reaktion auf oxidativen Stress unterscheiden sie von anderen ähnlichen Verbindungen .

Biologische Aktivität

L-Cysteinesulfinic acid monohydrate (L-CSA) is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmission and cardiovascular regulation. This article delves into its biochemical properties, physiological roles, and relevant research findings.

L-Cysteinesulfinic acid is a sulfinic acid formed by the oxidation of L-cysteine, catalyzed by the enzyme cysteine dioxygenase (CDO). It is characterized by its molecular formula and a molecular weight of 171.17 g/mol. The compound appears as an off-white solid and has a purity level exceeding 98% in commercial preparations .

Biological Activity

1. Neurotransmitter Functionality

L-Cysteinesulfinic acid is identified as a putative excitatory amino acid neurotransmitter. It acts primarily through metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, where it increases intracellular inositol phosphate levels . The effective concentrations (EC50) for these receptors are 120 μM and 30 μM, respectively. Additionally, L-CSA inhibits forskolin-induced cAMP production in cells expressing mGluR2 and mGluR6 .

2. Cardiovascular Regulation

Research indicates that microinjection of L-CSA into the nucleus tractus solitarius (NTS) of rats leads to a decrease in mean arterial blood pressure and heart rate, suggesting a role in cardiovascular regulation . This effect highlights its potential therapeutic applications in managing blood pressure.

3. Oxidative Stress Measurement

L-Cysteinesulfinic acid can be formed from reactive oxygen species (ROS) during oxidative stress, making it a useful biomarker for measuring oxidative damage in biological systems . Its formation from cysteine is indicative of cellular oxidative stress levels.

Case Studies and Clinical Trials

A review of clinical trials has highlighted the implications of L-cysteine and its derivatives in human health. While many studies focus on N-acetyl-L-cysteine (NAC), which is a precursor to L-CSA, findings suggest that L-cysteine may have both positive and negative effects on health, particularly concerning GABAergic neurotransmission modulation .

Table: Summary of Biological Effects

| Biological Activity | Description |

|---|---|

| Neurotransmitter Role | Agonist for mGluR1 and mGluR5; increases inositol phosphate levels |

| Cardiovascular Effects | Reduces blood pressure and heart rate when injected into NTS |

| Oxidative Stress Biomarker | Indicator of oxidative stress via ROS-mediated conversion from cysteine |

The physiological actions of L-Cysteinesulfinic acid are mediated through several mechanisms:

- Receptor Activation : It selectively binds to mGluR1α with a binding affinity (K_i) of 3,510 nM, showing minimal interaction with other neurotransmitter receptors like adrenergic or serotonin receptors .

- Phospholipase D Activation : A unique receptor responsive to L-CSA has been identified in the rat hippocampus that activates phospholipase D (PLD), contributing to its neurotransmitter-like effects .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXTMZYGQXTCZ-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017569 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-48-0 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinesulfinic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.